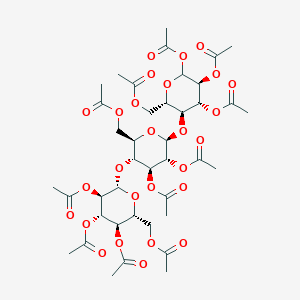

D-(+)-Cellohexose Eicosaacetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C40H54O27 |

|---|---|

Molekulargewicht |

966.8 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2S,3S,4R,5S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27+,28-,29-,30+,31-,32+,33-,34+,35+,36-,37-,38?,39+,40+/m1/s1 |

InChI-Schlüssel |

NNLVGZFZQQXQNW-GMLKEHPASA-N |

Isomerische SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of D-(+)-Cellohexose Eicosaacetate: A Technical Overview and Research Framework

For Immediate Release

A Deep Dive into the Biological Activity of a Promising Oligosaccharide Derivative

This technical guide serves as a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of D-(+)-Cellohexose Eicosaacetate. While this complex carbohydrate is recognized as a specialized enzyme inhibitor with potential applications in diabetes, cancer, and inflammatory disorders, its precise mechanism of action remains a burgeoning area of scientific inquiry. This document consolidates the available information and provides a structured framework for future research endeavors aimed at elucidating its intricate biological functions.

Introduction to this compound

This compound is a fully acetylated derivative of cellohexaose, a six-unit glucose polymer linked by β-1,4 glycosidic bonds. The extensive acetylation of its hydroxyl groups significantly alters its physicochemical properties, rendering it more lipophilic than its parent oligosaccharide. This structural modification is hypothesized to be key to its biological activity, potentially facilitating its interaction with cellular membranes and intracellular targets.

Currently, this compound is primarily utilized as a research tool. Its classification as a specialized enzyme inhibitor suggests a targeted mode of action, though the specific enzymatic targets have yet to be definitively identified in publicly available literature. The compound's association with research in metabolic, oncologic, and inflammatory diseases points towards a potential role in modulating key signaling pathways implicated in these conditions.

Postulated Mechanism of Action: An Overview

The mechanism of action of this compound is not yet fully characterized. However, based on its chemical structure and its purported role as an enzyme inhibitor, several hypotheses can be proposed. The acetylated oligosaccharide may act as a competitive or non-competitive inhibitor of carbohydrate-processing enzymes, such as glycosidases or glycosyltransferases, which play crucial roles in various physiological and pathological processes.

Hypothetical Enzyme Inhibition

Given its structural similarity to natural oligosaccharides, this compound could potentially bind to the active site of enzymes that recognize and process carbohydrates. The acetate (B1210297) groups may enhance binding affinity or, conversely, sterically hinder the catalytic activity of the enzyme.

Figure 1: Hypothetical competitive inhibition of a target enzyme by this compound.

Quantitative Data on Biological Activity

A thorough review of available scientific literature did not yield specific quantitative data on the inhibitory activity of this compound, such as IC50 values, Ki, or binding affinities for specific molecular targets. To facilitate future comparative studies, a standardized format for presenting such data is proposed below.

Table 1: Template for Quantitative Enzyme Inhibition Data

| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Enzyme A | Fluorogenic | Data N/A | Data N/A | e.g., Competitive | [Future Study] |

| Enzyme B | Chromogenic | Data N/A | Data N/A | e.g., Non-competitive | [Future Study] |

Table 2: Template for Cellular Activity Data

| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |

| e.g., MCF-7 (Cancer) | MTT Assay | Cell Viability | Data N/A | [Future Study] |

| e.g., RAW 264.7 (Inflammation) | Griess Assay | Nitric Oxide Production | Data N/A | [Future Study] |

| e.g., 3T3-L1 (Diabetes) | Glucose Uptake Assay | 2-NBDG Fluorescence | Data N/A | [Future Study] |

Framework for Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not currently published. The following outlines a potential workflow for such an investigation.

Figure 2: Proposed experimental workflow for elucidating the mechanism of action.

Example Protocol: In Vitro Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on a specific glucosidase.

Materials:

-

Purified glucosidase enzyme

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

This compound

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate for a specific time (e.g., 30 minutes at 37°C).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M sodium carbonate).

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Potential Signaling Pathways

The involvement of this compound in diabetes, cancer, and inflammation suggests it may modulate key signaling pathways in these diseases.

Hypothetical Anti-Inflammatory Signaling

In the context of inflammation, this compound could potentially inhibit enzymes involved in the production of pro-inflammatory mediators. For example, it might interfere with pathways leading to the activation of NF-κB, a master regulator of inflammation.

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound presents a fascinating case of a synthetically modified natural product with potential therapeutic relevance. While its role as a specialized enzyme inhibitor is established at a high level, the field is wide open for detailed mechanistic studies. Future research should prioritize the identification of its specific molecular targets, the quantification of its inhibitory activity, and the elucidation of its effects on cellular signaling pathways. The frameworks and hypothetical models presented in this guide are intended to serve as a roadmap for these critical next steps in understanding the full potential of this intriguing molecule.

In-Vitro Biological Activity of D-(+)-Cellohexose Eicosaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexose, an oligosaccharide. While it is commercially available and noted for its potential as a specialized enzyme inhibitor in research concerning cancer, diabetes, and inflammatory disorders, a comprehensive review of publicly available scientific literature reveals a significant gap in concrete in-vitro biological activity data.[][2] This technical guide serves to consolidate the current understanding of this compound and to provide a robust framework of established experimental protocols for researchers seeking to investigate its biological activities. The proposed methodologies are based on standard assays for evaluating the anti-cancer and anti-inflammatory potential of novel chemical entities.

Introduction

Oligosaccharides and their derivatives are of growing interest in drug discovery due to their diverse biological roles. Acetylation, a common chemical modification, can significantly alter the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their bioactivity.[3][4][5] this compound, a peracetylated form of a six-unit glucose polymer, is structurally intriguing. However, its specific molecular targets and mechanisms of action remain largely uncharacterized in peer-reviewed literature. This document outlines a series of recommended in-vitro studies to elucidate its potential as a therapeutic agent.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

As no specific quantitative data for this compound is currently available, the following tables are presented as templates for data presentation upon completion of the proposed experimental protocols.

Table 1: Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) |

| HT-29 | Colon Cancer | MTT | 48 | Data to be determined |

| MDA-MB-231 | Breast Cancer | MTT | 48 | Data to be determined |

| A549 | Lung Cancer | SRB | 48 | Data to be determined |

| Jurkat | Leukemia | CellTiter-Glo | 24 | Data to be determined |

Table 2: Anti-Inflammatory Activity of this compound

| Cell Line | Stimulation Agent | Biomarker Assayed | Assay Type | IC50 (µM) |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Griess Assay | Data to be determined |

| THP-1 | LPS | TNF-α | ELISA | Data to be determined |

| THP-1 | LPS | IL-6 | ELISA | Data to be determined |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to assess the in-vitro biological activity of this compound.

These assays are fundamental in determining the anti-proliferative effects of a compound on cancer cell lines.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cell Seeding: Plate cancer cells (e.g., HT-29, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

These protocols are designed to measure the compound's ability to suppress inflammatory responses in immune cells.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Cell Seeding and Activation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent in a new 96-well plate and incubate at room temperature for 15 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (B80452) (a stable product of NO).

-

Analysis: Generate a standard curve using sodium nitrite to quantify the NO concentration. Calculate the percentage of NO inhibition and determine the IC50 value.

-

-

Cytokine Release Assay (ELISA):

-

Cell Culture and Treatment: Culture human monocytic cells (e.g., THP-1) and differentiate them into macrophages. Pre-treat the cells with this compound for 1 hour before stimulating with LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Protocol: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.

-

Analysis: Quantify the cytokine concentrations using a standard curve and determine the IC50 value for the inhibition of each cytokine's release.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a potential experimental workflow and a key signaling pathway relevant to inflammation and cancer.

References

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines | MDPI [mdpi.com]

- 4. Acetylated Chitosan Oligosaccharides Act as Antagonists against Glutamate-Induced PC12 Cell Death via Bcl-2/Bax Signal Pathway [mdpi.com]

- 5. researchgate.net [researchgate.net]

Peracetylated Cello-oligosaccharides: A Technical Guide to Their Therapeutic Potential

Disclaimer: This technical guide explores the potential therapeutic applications of peracetylated cello-oligosaccharides. It is important to note that while D-(+)-Cellohexose Eicosaacetate is a specific example of this class of molecules, a comprehensive body of research detailing its specific biological activities, quantitative data, and mechanisms of action is not currently available in the public domain. Therefore, this document synthesizes information from studies on closely related peracetylated cello-oligosaccharides to provide a foundational understanding of their potential as therapeutic agents. The experimental protocols and potential signaling pathways described herein are based on general knowledge of similar compounds and should be considered illustrative.

Introduction

This compound is a fully acetylated derivative of cellohexaose, an oligosaccharide composed of six β(1→4) linked D-glucose units. As a member of the peracetylated cello-oligosaccharide family, it is recognized as a specialized enzyme inhibitor and is utilized in research concerning diabetes, cancer, and inflammatory disorders[]. The complete acetylation of the hydroxyl groups significantly alters the molecule's polarity, potentially enhancing its bioavailability and interaction with cellular targets. Acetylated polysaccharides, in general, have demonstrated a range of enhanced biological activities, including antioxidant, immunomodulatory, and antitumor capacities. This guide provides a technical overview of the synthesis, potential therapeutic activities, and hypothetical mechanisms of action of peracetylated cello-oligosaccharides, with a focus on their anti-inflammatory and anti-cancer properties.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇₆H₁₀₂O₅₁ |

| Molecular Weight | 1831.59 g/mol [] |

| Synonyms | Peracetylated Cellohexaose |

| Appearance | White to off-white powder |

| Solubility | Soluble in many organic solvents (e.g., chloroform, dichloromethane), insoluble in water |

Synthesis and Purification

The synthesis of this compound and other peracetylated cello-oligosaccharides typically involves the acetylation of the corresponding cello-oligosaccharide.

Experimental Protocol: Synthesis of Peracetylated Cello-oligosaccharides

Objective: To fully acetylate cello-oligosaccharides.

Materials:

-

Cello-oligosaccharides (e.g., cellohexaose)

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (as a catalyst and solvent)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the cello-oligosaccharide in pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring. The molar ratio of acetic anhydride to hydroxyl groups should be in excess to ensure complete acetylation.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude peracetylated cello-oligosaccharide.

Experimental Protocol: Purification of Peracetylated Cello-oligosaccharides

Objective: To purify the synthesized peracetylated cello-oligosaccharides.

Materials:

-

Crude peracetylated cello-oligosaccharide

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

-

Glass column

-

Fraction collector

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified peracetylated cello-oligosaccharide.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Therapeutic Activities

Based on the broader class of acetylated oligosaccharides, this compound is hypothesized to possess anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity

Peracetylated oligosaccharides may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. This could lead to a reduction in the production of pro-inflammatory cytokines.

Hypothetical Quantitative Data on Anti-Inflammatory Effects

The following table presents hypothetical data based on typical findings for anti-inflammatory compounds. Note: This data is illustrative and not based on actual experimental results for this compound.

| Cell Line | Treatment | Concentration (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |

| RAW 264.7 | LPS | - | 0 | 0 |

| RAW 264.7 | LPS + Compound X | 10 | 25 ± 4 | 20 ± 3 |

| RAW 264.7 | LPS + Compound X | 50 | 60 ± 7 | 55 ± 6 |

| RAW 264.7 | LPS + Compound X | 100 | 85 ± 5 | 80 ± 4 |

Anti-Cancer Activity

The anti-cancer potential of peracetylated oligosaccharides may stem from their ability to induce apoptosis (programmed cell death) in cancer cells. This could be mediated through the activation of caspase enzymes and modulation of apoptosis-related proteins.

Hypothetical Quantitative Data on Anti-Cancer Effects

The following table presents hypothetical IC₅₀ values, a common measure of a compound's potency in inhibiting cancer cell growth. Note: This data is illustrative and not based on actual experimental results for this compound.

| Cell Line | Compound | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | Compound Y | 75 |

| MCF-7 (Breast Cancer) | Compound Y | 90 |

| A549 (Lung Cancer) | Compound Y | 110 |

Potential Mechanisms of Action (Hypothetical)

The following signaling pathways are commonly implicated in inflammation and cancer and represent potential targets for peracetylated cello-oligosaccharides.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition can lead to a decrease in the expression of pro-inflammatory genes.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.

Caption: Hypothetical modulation of the MAPK signaling pathway.

Induction of Apoptosis via Caspase Activation

Apoptosis is a key mechanism for eliminating cancer cells. The activation of a cascade of caspase enzymes is a hallmark of this process.

Caption: Hypothetical induction of apoptosis via caspase activation.

Conclusion and Future Directions

Peracetylated cello-oligosaccharides, including this compound, represent a promising class of compounds with potential therapeutic applications in inflammatory diseases and cancer. Their modified physicochemical properties may offer advantages in terms of bioavailability and cellular uptake. However, the current body of scientific literature lacks specific, in-depth studies on this compound. Future research should focus on:

-

Quantitative in vitro studies: Determining the precise IC₅₀ values for the inhibition of inflammatory mediators and cancer cell proliferation.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo efficacy studies: Evaluating the therapeutic potential in animal models of inflammation and cancer.

-

Pharmacokinetic and toxicity studies: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.

A thorough investigation into these areas is crucial to validate the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent.

References

Structural Characterization of D-(+)-Cellohexose Eicosaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of D-(+)-Cellohexose Eicosaacetate, a fully acetylated derivative of cellohexaose. This compound (CAS 355012-91-8) is an oligosaccharide of interest for its potential applications as an enzyme inhibitor in the study of diabetes, cancer, and inflammatory disorders.[1] This document outlines the key physicochemical properties and provides detailed experimental protocols for its characterization using modern analytical techniques. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents representative data and methodologies based on the analysis of closely related acetylated cello-oligosaccharides. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of acetylated carbohydrates.

Physicochemical Properties

This compound is a white to off-white powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 355012-91-8 | [1][2] |

| Molecular Formula | C76H102O51 | [1][2] |

| Molecular Weight | 1831.59 g/mol | [1] |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform (B151607), dichloromethane), moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), and insoluble in water. | Inferred from acetylated oligosaccharides |

| Storage Temperature | 4°C | [2] |

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of acetylated oligosaccharides, providing information on the monomer composition, glycosidic linkages, and the sites of acetylation.

Representative Quantitative Data:

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural motifs in this compound, dissolved in CDCl₃. These are representative values based on data for similar peracetylated oligosaccharides.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Anomeric Protons (H-1) | 4.5 - 5.2 | 98 - 102 |

| Ring Protons (H-2 to H-6) | 3.5 - 5.5 | 60 - 80 |

| Acetyl Methyl Protons (-COCH₃) | 1.9 - 2.2 | 20 - 22 |

| Acetyl Carbonyl Carbons (-COCH₃) | Not applicable | 169 - 172 |

Experimental Protocol: NMR Spectroscopy

A detailed workflow for acquiring and processing NMR data for this compound is depicted below.

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Vortex the mixture until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire NMR spectra on a 500 MHz (or higher) spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra. The connectivity established from COSY and HSQC spectra will confirm the cellohexaose backbone and the positions of the acetate (B1210297) groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its composition through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for acetylated oligosaccharides.

Representative Quantitative Data:

The following table outlines the expected major ions in the mass spectrum of this compound.

| Ion | m/z (calculated) | Description |

| [M+Na]⁺ | 1854.58 | Sodium adduct of the intact molecule |

| [M+K]⁺ | 1870.55 | Potassium adduct of the intact molecule |

| Fragment Ions | Variable | Resulting from the neutral loss of acetic acid (60 Da) and glycosidic bond cleavages. |

Experimental Protocol: Mass Spectrometry

The general workflow for the mass spectrometric analysis of this compound is illustrated below.

-

Sample Preparation (MALDI): Prepare a 1 mg/mL solution of the sample in a 1:1 mixture of methanol and chloroform. Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in the same solvent system. Mix the sample and matrix solutions in a 1:1 ratio and spot onto a MALDI target plate. Allow the solvent to evaporate.

-

Data Acquisition: Acquire mass spectra using a MALDI-Time-of-Flight (TOF) or an Electrospray Ionization-Quadrupole-Time-of-Flight (ESI-QTOF) mass spectrometer. Obtain a full scan (MS¹) spectrum to identify the molecular ions. Select the most abundant molecular ion (e.g., [M+Na]⁺) for tandem MS (MS/MS) analysis to induce fragmentation.

-

Data Analysis: Analyze the MS¹ spectrum to confirm the molecular weight of the compound. Interpret the MS/MS spectrum to identify characteristic fragment ions. For acetylated oligosaccharides, common fragmentation pathways include the neutral loss of acetic acid (60 Da) and glycosidic bond cleavages, which can help to confirm the sequence of the sugar units.

Logical Relationship of Characterization Techniques

The structural characterization of this compound follows a logical progression where the results from one technique complement and confirm the findings of another.

This workflow begins with the synthesis and purification of the target compound. Mass spectrometry provides the initial and crucial confirmation of the molecular weight, verifying the successful synthesis of the fully acetylated cellohexaose. Subsequently, NMR spectroscopy provides detailed insights into the covalent structure, including the connectivity of the glucose units and the location of the acetate groups, as well as the stereochemistry of the glycosidic linkages. The combined data from both MS and NMR allows for the unambiguous elucidation of the final structure.

Conclusion

The structural characterization of this compound relies on a synergistic application of mass spectrometry and NMR spectroscopy. While specific, publicly available data for this compound is scarce, the methodologies and representative data presented in this guide provide a robust framework for its analysis. The detailed protocols and workflows are intended to assist researchers in the accurate and efficient structural determination of this and other related acetylated oligosaccharides, thereby facilitating further investigation into their biological activities and potential therapeutic applications.

References

An In-depth Technical Guide on the Physicochemical Properties of Long-Chain Acetylated Oligosaccharides

For Researchers, Scientists, and Drug Development Professionals

Long-chain acetylated oligosaccharides are gaining significant attention in biomedical research and drug development due to their diverse biological activities, including immunomodulatory and neuroprotective effects. The acetylation of these complex carbohydrates introduces hydrophobic acetyl groups, which can profoundly alter their physicochemical properties and, consequently, their biological functions. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and a look into the signaling pathways they influence.

Physicochemical Properties

Acetylation, the process of introducing acetyl functional groups, can significantly modify the characteristics of long-chain oligosaccharides. These modifications can enhance their therapeutic potential by altering properties such as solubility, stability, and viscosity.

Solubility and Stability

The introduction of acetyl groups can impact the solubility of oligosaccharides. While the carbohydrate backbone is generally hydrophilic, the addition of hydrophobic acetyl groups can provide an amphiphilic nature to the molecule.[1][2] This can lead to changes in water solubility, which is a critical factor for drug delivery and formulation.[1][2]

The stability of oligosaccharides is crucial for their application and is influenced by factors such as pH and temperature. Generally, oligosaccharides are more sensitive to acidic conditions, where hydrolysis of glycosidic linkages can occur.[3][4][5] Studies on fructo-oligosaccharides have shown that their degradation is significant at higher temperatures (70-100 °C) and low pH (2.7-3.3).[4][5][6]

Viscosity

The viscosity of oligosaccharide solutions is dependent on their molecular weight and concentration. While specific data on the viscosity of long-chain acetylated oligosaccharides is not abundant in the provided results, it is a critical parameter for their application in formulations. The modification of starch through acetylation has been shown to affect its pasting properties and viscosity.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization of acetylated oligosaccharides.

Table 1: Degree of Acetylation/Deacetylation of Chitosan (B1678972) Oligosaccharides (COS)

| Sample | Method | Degree of Deacetylation (DD) (%) | Reference |

| COSA (MW ≤1000 Da) | 1H NMR | 93.55 ± 0.15 | [8][9] |

| COSB (MW ≤3000 Da) | 1H NMR | 92.85 ± 0.13 | [8][9] |

| Chitin (B13524) Oligosaccharides | Ammonia Hydrolysis | Degree of O-acetylation of 93% | [10] |

| Acetylated Starch | Titration | Degree of Substitution (DS) 0.010 - 0.024 | [7] |

Table 2: Molecular Weight of Chitosan Oligosaccharides Fractions

| Fraction | Major Components (by degree of polymerization) | Method | Reference |

| F-1 | (HOS)n, n = 6–15 | MALDI-TOF MS | [11] |

| F-2 | (COS)n, n = 3–5 | MALDI-TOF MS | [11] |

Experimental Protocols

Accurate characterization of long-chain acetylated oligosaccharides is essential for understanding their structure-activity relationships. Below are detailed methodologies for key experiments.

1. Determination of the Degree of Acetylation/Deacetylation

The degree of acetylation is a critical parameter influencing the physicochemical and biological properties of oligosaccharides.

-

1H NMR Spectroscopy

-

Principle: This method relies on the integration of proton signals specific to the acetyl group and the sugar backbone.

-

Protocol:

-

Dissolve the acetylated oligosaccharide sample in D2O.

-

Acquire the 1H NMR spectrum.

-

Identify the signal corresponding to the protons of the N-acetyl group (around δ 1.92 ppm for chitosan oligosaccharides).[8][9]

-

Integrate the area of the acetyl proton peak and the area of the signals from the ring protons (typically δ 2.6–4.2 ppm).[8][9]

-

Calculate the degree of deacetylation (DD) using a validated formula that compares these integrated areas.[8][9]

-

-

-

Acid-Base Titration

-

Principle: This method is suitable for determining the degree of deacetylation of chitosan oligosaccharides by titrating the free amino groups.

-

Protocol:

-

Accurately weigh the chitosan oligosaccharide sample and dissolve it in distilled water.[12]

-

Adjust the pH of the solution to 8.0.[12]

-

Add a known excess of a standardized dilute hydrochloric acid solution.[12]

-

Titrate the solution with a standardized sodium hydroxide (B78521) solution until the color changes to green, indicating the endpoint.[12]

-

Calculate the degree of deacetylation based on the volumes of acid and base used.[12]

-

-

-

FTIR Spectroscopy

-

Principle: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the presence of acetyl groups.

-

Protocol:

-

Prepare a pellet of the sample with KBr or acquire the spectrum using an ATR accessory.

-

Identify characteristic bands for O-acetylation, such as the carbonyl stretching band around 1740 cm-1, C-CH3 stretching at 1370 cm-1, and carboxyl stretching around 1220 cm-1.[13]

-

The decrease in the hydroxyl stretching band (around 3400 cm-1) and the increase in the acetyl-related bands indicate successful acetylation.[13]

-

-

2. Molecular Weight Determination

-

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

-

Principle: MALDI-TOF MS is a soft ionization technique suitable for determining the molecular weights of large, non-volatile molecules like oligosaccharides.

-

Protocol:

-

Co-crystallize the oligosaccharide sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

-

Analyze the sample using a MALDI-TOF mass spectrometer to obtain the mass-to-charge ratio of the ions.

-

This provides information on the molecular weight distribution and the degree of polymerization of the oligosaccharides.[11]

-

-

3. Linkage Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates (PMAAs)

-

Principle: This method determines the linkage positions between monosaccharide units.

-

Protocol:

-

Methylate all free hydroxyl groups of the oligosaccharide.[14][15][16]

-

Hydrolyze the permethylated sample into its constituent monosaccharides.[14][15][16]

-

Reduce the partially methylated monosaccharides to their corresponding alditols.[14][15][16]

-

Acetylate the newly formed free hydroxyl groups.[14][15][16]

-

Analyze the resulting PMAAs by GC-MS to identify the original linkage positions based on the fragmentation patterns.[14][15][16]

-

-

Signaling Pathways and Biological Activity

Acetylated oligosaccharides have been shown to modulate various signaling pathways, leading to their observed biological effects.

Immunomodulatory Effects via NF-κB Pathway

N-acetylated chitooligosaccharides (NACOS) have demonstrated immunomodulatory effects on macrophages.[17][18] They can enhance immune responses by stimulating the production of reactive oxygen species (ROS) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[17][18] Furthermore, NACOS can inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[17][18] These effects are associated with the modulation of the NF-κB pathway.[17][18]

Neuroprotective Effects via Bcl-2/Bax Pathway

Peracetylated chitosan oligosaccharides (PACOs) have shown neuroprotective effects against glutamate-induced cell death in PC12 cells.[19][20][21] PACOs inhibit apoptosis by depressing the elevation of the Bax/Bcl-2 ratio and caspase-3 activation.[19][20][21] This suggests that the neuroprotective mechanism involves the modulation of the mitochondrial apoptosis pathway.[19][20]

Visualizations

Diagram 1: General Experimental Workflow for Characterization

Caption: General workflow for the characterization of acetylated oligosaccharides.

Diagram 2: NF-κB Signaling Pathway Modulation

Caption: Modulation of the NF-κB signaling pathway by N-acetylated chitooligosaccharides.

Diagram 3: Bcl-2/Bax Apoptosis Pathway Modulation

Caption: Neuroprotective effect of peracetylated chitosan oligosaccharides via the Bcl-2/Bax pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of temperature and pH on the degradation of fructo-oligosaccharides | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Determination of the Deacetylation Degree of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impact of O-acetylation on chitin oligosaccharides modulating inflammatory responses in LPS-induced RAW264.7 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]

- 15. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages [mdpi.com]

- 18. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acetylated chitosan oligosaccharides act as antagonists against glutamate-induced PC12 cell death via Bcl-2/Bax signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acetylated Chitosan Oligosaccharides Act as Antagonists against Glutamate-Induced PC12 Cell Death via Bcl-2/Bax Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In-depth Technical Guide: Applications of D-(+)-Cellohexose Eicosaacetate in Cancer Cell Line Studies

A comprehensive review of publicly available scientific literature reveals a notable absence of specific research detailing the applications of D-(+)-Cellohexose Eicosaacetate in cancer cell line studies. While the compound is broadly categorized as an enzyme inhibitor with potential utility in cancer research, specific studies providing quantitative data, detailed experimental protocols, or elucidated signaling pathways are not present in the accessible scientific domain.

This guide, therefore, addresses the user's core requirements by first reporting this critical data gap. Subsequently, it provides a generalized framework and methodologies commonly employed in the investigation of novel compounds for anticancer properties, which would be applicable to the study of this compound should such research be undertaken.

Quantitative Data on Anticancer Activity: A Data Gap

A thorough search of scientific databases and literature archives did not yield any studies presenting quantitative data on the efficacy of this compound against any cancer cell lines. Data points crucial for evaluating the anticancer potential of a compound, such as:

-

IC50 (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition of cancer cell growth.

-

Apoptosis Rates: The percentage of cells undergoing programmed cell death after treatment.

-

Cell Cycle Arrest Data: The percentage of cells halted at specific phases of the cell cycle.

-

Protein Expression Modulation: Quantitative changes in the levels of key proteins involved in cancer progression.

are not available for this compound. Consequently, no structured tables summarizing such data can be provided at this time.

Standard Experimental Protocols for Anticancer Drug Screening

In the absence of specific protocols for this compound, this section outlines standard, widely accepted methodologies for evaluating the in vitro anticancer activity of a novel compound.

Cell Viability and Cytotoxicity Assays

The initial step in assessing the anticancer potential of a compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose.

Principle: The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: A stock solution of this compound would be prepared and serially diluted to a range of concentrations. The culture medium is then replaced with medium containing these various concentrations of the compound. Control wells receive medium with the vehicle (solvent used to dissolve the compound) only.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Following incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Assays

To determine if the compound induces programmed cell death, various apoptosis assays can be employed.

Annexin V/Propidium Iodide (PI) Staining:

-

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Methodology:

-

Cells are treated with the compound for a specific duration.

-

Both adherent and floating cells are collected and washed.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry.

-

The flow cytometer distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Signaling Pathways in Cancer: A Generalized Overview

While the specific signaling pathways modulated by this compound are unknown, a general understanding of key cancer-related pathways is essential for formulating research hypotheses. The diagram below illustrates a simplified, generic signaling cascade often implicated in cancer cell proliferation and survival.

Caption: A simplified diagram of a generic signal transduction pathway often dysregulated in cancer.

Experimental Workflow for Investigating a Novel Anticancer Compound

The logical flow for investigating a new compound like this compound would follow a structured series of experiments.

Caption: A typical workflow for the preclinical evaluation of a potential anticancer drug.

Conclusion

While this compound is noted in chemical catalogs for potential use in cancer research, there is a clear lack of published studies detailing its specific applications and effects on cancer cell lines. This guide has highlighted this information gap and provided a foundational framework of standard experimental protocols and conceptual diagrams that would be essential for the systematic investigation of this compound's anticancer properties. Future research is required to generate the specific data needed to fully assess the therapeutic potential of this compound.

Investigating the Anti-inflammatory Effects of D-(+)-Cellohexose Eicosaacetate: A Technical Whitepaper

To the valued research community, scientists, and drug development professionals:

This document addresses the inquiry into the anti-inflammatory properties of D-(+)-Cellohexose Eicosaacetate. A comprehensive review of available scientific literature was conducted to compile a detailed technical guide on its biological effects. However, at present, there is a notable absence of published research specifically investigating the anti-inflammatory activity of this compound. While a data sheet confirms its chemical identity (CAS Number 355012-91-8, Molecular Formula C76H102O51), it provides no references to biological studies.[1]

Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and specific signaling pathway diagrams for this compound is not feasible at this time. The following sections, therefore, provide a broader context on the anti-inflammatory potential of acetylated carbohydrates, drawing parallels from existing research on similar compounds. This information is intended to serve as a foundational resource for potential future investigations into this compound.

The Role of Acetylation in Modulating Inflammatory Responses

Acetylation is a significant biochemical modification that can influence the biological activity of various molecules, including carbohydrates. The addition of acetyl groups can alter a compound's solubility, stability, and ability to interact with cellular receptors and enzymes, thereby potentially modulating inflammatory pathways. Nutrients and their derivatives can influence the acetylation state of proteins, such as histones, which plays a crucial role in regulating inflammation.[2][3] The regulation of histone deacetylases (HDACs) by natural compounds, for instance, has been shown to protect against inflammation.[2][3]

Potential Anti-inflammatory Mechanisms of Acetylated Carbohydrates

While specific data on this compound is unavailable, studies on other acetylated carbohydrates, such as chitooligosaccharides (COS), offer insights into potential mechanisms of action. Research suggests that the anti-inflammatory action of COS may occur through the down-regulation of key inflammatory mediators.[4]

A hypothetical workflow for investigating the anti-inflammatory effects of a novel acetylated carbohydrate like this compound is presented below. This workflow is based on standard preclinical research practices in immunology and pharmacology.

Key Inflammatory Signaling Pathways of Interest

Several signaling pathways are central to the inflammatory response and are common targets for anti-inflammatory drugs. Based on research into other bioactive compounds, the following pathways would be pertinent areas of investigation for this compound.

-

Nuclear Factor-κB (NF-κB) Pathway: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] The inhibition of NF-κB activation is a common mechanism for anti-inflammatory agents.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascades (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play a significant role in inflammation.[5] Some natural compounds exert their anti-inflammatory effects by inhibiting MAPK phosphorylation.[7]

-

Toll-Like Receptor (TLR) Signaling: TLRs are pattern recognition receptors that initiate inflammatory responses upon recognizing pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). The TLR4/NF-κB signaling pathway is a key regulatory mechanism in inflammation.[8]

Below is a simplified representation of a common inflammatory signaling cascade that could be a potential target for this compound.

Future Directions

The structural characteristics of this compound, a fully acetylated derivative of cellohexose, suggest that it may possess unique physicochemical properties that could influence its biological activity. Future research should focus on:

-

In Vitro Screening: Initial studies using cell lines such as macrophages (e.g., RAW 264.7) or endothelial cells stimulated with inflammatory agents (e.g., lipopolysaccharide) would be crucial to assess its impact on the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

Mechanism of Action Studies: Should in vitro anti-inflammatory activity be observed, subsequent investigations should delineate the underlying molecular mechanisms, focusing on key signaling pathways such as NF-κB and MAPKs.

-

In Vivo Efficacy: Positive in vitro results would warrant further investigation in animal models of inflammation, such as carrageenan-induced paw edema or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, to establish in vivo efficacy and safety.[4][8]

Conclusion

While there is currently no direct evidence to support the anti-inflammatory effects of this compound, the broader scientific context of acetylated carbohydrates suggests that this is a molecule worthy of investigation. The research community is encouraged to undertake studies to explore the potential therapeutic applications of this compound. As new data emerges, this document will be updated to reflect the current state of knowledge.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Regulation of Acetylation States by Nutrients in the Inhibition of Vascular Inflammation and Atherosclerosis | MDPI [mdpi.com]

- 3. Regulation of Acetylation States by Nutrients in the Inhibition of Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of Zea mays L. husk extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of D-(+)-Cellohexaose Eicosaacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of D-(+)-Cellohexaose Eicosaacetate, a fully acetylated derivative of the cellohexaose oligosaccharide. This compound is a valuable tool in carbohydrate research and can serve as a standard for studying the enzymatic degradation of acetylated polysaccharides.

Synthesis of D-(+)-Cellohexaose Eicosaacetate

The synthesis of D-(+)-Cellohexaose Eicosaacetate is achieved through the per-O-acetylation of D-(+)-Cellohexaose. This reaction utilizes acetic anhydride (B1165640) as the acetylating agent and an acid catalyst to facilitate the esterification of all hydroxyl groups on the cellohexaose molecule.

Experimental Protocol

Materials:

-

D-(+)-Cellohexaose

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Methanol

Procedure:

-

Activation of Cellohexaose: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of D-(+)-Cellohexaose in 20 mL of glacial acetic acid. Stir the mixture at 50-55°C for 1 hour to ensure complete dissolution and activation of the starting material.[1]

-

Acetylation Reaction: Cool the solution to room temperature. Slowly add 30 mL of acetic anhydride, followed by the dropwise addition of 0.5 mL of concentrated sulfuric acid as a catalyst.[1][2][3] The addition of sulfuric acid should be performed in an ice bath to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (e.g., 2:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the completion of the reaction.

-

Quenching the Reaction: After 24 hours, carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. This will precipitate the crude D-(+)-Cellohexaose Eicosaacetate and quench the excess acetic anhydride.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7). This step neutralizes the sulfuric acid and any remaining acetic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of D-(+)-Cellohexaose Eicosaacetate

The crude product is purified using column chromatography to remove any unreacted starting material, partially acetylated byproducts, and other impurities.

Experimental Protocol

Materials:

-

Crude D-(+)-Cellohexaose Eicosaacetate

-

Silica (B1680970) Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude D-(+)-Cellohexaose Eicosaacetate in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified D-(+)-Cellohexaose Eicosaacetate as a white solid.

-

Final Drying: Dry the purified product under high vacuum for several hours to remove any residual solvent.

Data Presentation

The following table summarizes the quantitative data for a typical synthesis and purification of D-(+)-Cellohexaose Eicosaacetate.

| Parameter | Value |

| Mass of D-(+)-Cellohexaose | 1.0 g |

| Molar Mass of D-(+)-Cellohexaose | 990.86 g/mol |

| Moles of D-(+)-Cellohexaose | 1.01 mmol |

| Molar Mass of Product | 1831.6 g/mol |

| Theoretical Yield | 1.85 g |

| Actual Yield (after purification) | 1.52 g |

| Yield (%) | 82.2% |

| Purity (by HPLC) | >98% |

| Appearance | White Crystalline Solid |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of D-(+)-Cellohexaose Eicosaacetate.

Caption: Workflow for the synthesis and purification of D-(+)-Cellohexaose Eicosaacetate.

References

Application Note: HPLC Analysis for D-(+)-Cellohexaose Eicosaacetate Purity

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-(+)-Cellohexaose is a hexasaccharide composed of six glucose units linked by β-(1→4) glycosidic bonds. Its fully acetylated form, D-(+)-Cellohexaose Eicosaacetate, is a derivative with increased hydrophobicity, making it suitable for analysis by reversed-phase high-performance liquid chromatography (HPLC). This application note provides a detailed protocol for the determination of the purity of D-(+)-Cellohexaose Eicosaacetate using a reversed-phase HPLC method with ultraviolet (UV) detection.

The purity of D-(+)-Cellohexaose Eicosaacetate is a critical quality attribute for its use in research and development, particularly in studies related to enzyme activity and drug delivery. Potential impurities in the product may include the unreacted D-(+)-Cellohexaose, partially acetylated intermediates, and residual reagents from the synthesis process. The described method is designed to separate the main component from these potential impurities.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of D-(+)-Cellohexaose Eicosaacetate.

2.1. Materials and Equipment

-

Reference Standard: D-(+)-Cellohexaose Eicosaacetate (purity ≥ 95%)

-

Sample: D-(+)-Cellohexaose Eicosaacetate batch for purity analysis

-

Solvents:

-

Acetonitrile (B52724) (ACN), HPLC grade or higher

-

Water, HPLC grade or higher (e.g., Milli-Q or equivalent)

-

-

HPLC System:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Analytical balance

2.2. Preparation of Solutions

-

Mobile Phase A: 100% Water

-

Mobile Phase B: 100% Acetonitrile

-

Diluent: Acetonitrile/Water (50:50, v/v)

2.3. Standard and Sample Preparation

-

Standard Solution (0.5 mg/mL):

-

Accurately weigh approximately 5 mg of D-(+)-Cellohexaose Eicosaacetate reference standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent and sonicate for 5-10 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Sample Solution (0.5 mg/mL):

-

Accurately weigh approximately 5 mg of the D-(+)-Cellohexaose Eicosaacetate sample into a 10 mL volumetric flask.

-

Follow steps 2-4 of the standard solution preparation.

-

2.4. HPLC Method

The following HPLC conditions are a recommended starting point and may require optimization.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 30 minutes |

2.5. System Suitability

To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis.

-

Inject the standard solution five times.

-

The %RSD (Relative Standard Deviation) of the peak area for the main peak should be ≤ 2.0%.

-

The tailing factor for the main peak should be ≤ 2.0.

-

The theoretical plates for the main peak should be ≥ 2000.

2.6. Data Analysis and Purity Calculation

The purity of the D-(+)-Cellohexaose Eicosaacetate sample is calculated based on the area percent of the main peak in the chromatogram.

-

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and reporting.

Table 1: HPLC Purity Analysis of D-(+)-Cellohexaose Eicosaacetate

| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |

| Reference Standard | ||||

| Main Peak | ||||

| Impurity 1 | ||||

| Impurity 2 | ||||

| ... | ||||

| Total Area | ||||

| Sample Batch X | ||||

| Main Peak | Calculated Purity | |||

| Impurity 1 | ||||

| Impurity 2 | ||||

| ... | ||||

| Total Area |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of D-(+)-Cellohexaose Eicosaacetate.

Caption: HPLC analysis workflow for D-(+)-Cellohexaose Eicosaacetate purity determination.

Discussion

The proposed reversed-phase HPLC method provides a robust approach for the purity assessment of D-(+)-Cellohexaose Eicosaacetate. The use of a C18 column is suitable for retaining the highly acetylated and thus nonpolar analyte. A gradient elution with acetonitrile and water allows for the effective separation of the main compound from potential impurities with different polarities. Detection at a low UV wavelength (210 nm) is chosen as acetyl groups have some absorbance in this region, providing a sensitive detection method.

It is crucial to note that this method is a starting point and should be validated by the user to ensure it is fit for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness. Potential impurities that may be observed include the starting material D-(+)-Cellohexaose (which would elute very early), partially acetylated cellohexaose species (which would elute between the starting material and the fully acetylated product), and any non-volatile reagents used in the synthesis.

For compounds lacking a strong chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be considered. These mass-based detectors offer a more uniform response for non-volatile analytes, irrespective of their optical properties.

Application Note and Protocol for Enzyme Inhibition Assay Using D-(+)-Cellohexose Eicosaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for an enzyme inhibition assay using D-(+)-Cellohexose Eicosaacetate as a potential inhibitor. This compound is an oligosaccharide derivative that has been identified as a specialized enzyme inhibitor, with potential applications in the study of various diseases.[1] This protocol is designed for the screening and characterization of the inhibitory effects of this compound on cellulase (B1617823) activity.

The assay utilizes cellulase from Trichoderma reesei, a well-characterized enzyme that hydrolyzes β-1,4-glycosidic bonds in cellulose (B213188) and related substrates.[2] The enzymatic activity is monitored using the chromogenic substrate p-nitrophenyl-β-D-cellobioside (pNPC).[3][4] Hydrolysis of pNPC by cellulase releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically under alkaline conditions.[5] The reduction in the rate of p-nitrophenol formation in the presence of this compound is a measure of the compound's inhibitory activity.

This application note provides the scientific background, a detailed experimental protocol, data analysis procedures, and examples of data presentation.

Principle of the Assay

The enzyme inhibition assay is based on the competition between the substrate (pNPC) and the inhibitor (this compound) for the active site of the cellulase enzyme. The enzymatic reaction involves the cleavage of pNPC to cellobiose (B7769950) and p-nitrophenol. The reaction is stopped by the addition of a basic solution, which also enhances the color of the p-nitrophenol product. The absorbance of the resulting solution is measured at 410 nm. The inhibitory effect of this compound is determined by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound | BOC Sciences | 355012-91-8 |

| Cellulase from Trichoderma reesei | Sigma-Aldrich | C2730 |

| p-Nitrophenyl-β-D-cellobioside (pNPC) | Sigma-Aldrich | N4764 |

| Sodium Acetate (B1210297) Buffer (50 mM, pH 5.0) | - | - |

| Sodium Carbonate (1 M) | Sigma-Aldrich | S2127 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| 96-well clear flat-bottom microplates | Corning | 3596 |

| Microplate reader | - | - |

Experimental Protocols

Reagent Preparation

-

50 mM Sodium Acetate Buffer (pH 5.0): Dissolve 4.1 g of sodium acetate trihydrate in 900 mL of deionized water. Adjust the pH to 5.0 with acetic acid. Bring the final volume to 1 L with deionized water. The optimal pH for cellulase from Trichoderma reesei is in the range of 4.0-5.0.[6]

-

Enzyme Solution (Cellulase): Prepare a stock solution of cellulase from Trichoderma reesei at 1 mg/mL in 50 mM sodium acetate buffer (pH 5.0). Immediately before use, dilute the stock solution to the desired working concentration (e.g., 5 µg/mL) with the same buffer.

-

Substrate Solution (pNPC): Prepare a 10 mM stock solution of pNPC in DMSO. For the assay, dilute the stock solution to the desired final concentration (e.g., 2 mM) in 50 mM sodium acetate buffer (pH 5.0).[7]

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations for testing (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.3125 mM).

-

Stop Solution (1 M Sodium Carbonate): Dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.

Enzyme Inhibition Assay Procedure (96-well plate format)

-

Plate Setup: A suggested plate layout is provided below. This includes wells for blank (no enzyme), control (enzyme, no inhibitor), and various inhibitor concentrations.[8]

-

Reagent Addition:

-

Add 50 µL of 50 mM Sodium Acetate Buffer (pH 5.0) to all wells.

-

Add 10 µL of the appropriate inhibitor dilution or DMSO (for the control) to the respective wells.

-

Add 20 µL of the diluted enzyme solution to all wells except the blank wells. Add 20 µL of buffer to the blank wells.

-

-

Pre-incubation: Mix the contents of the wells by gentle shaking and pre-incubate the plate at 50°C for 10 minutes. The optimal temperature for cellulase from Trichoderma reesei is around 50-60°C.[6][9]

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the pNPC substrate solution to all wells.

-

Incubation: Incubate the plate at 50°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of 1 M Sodium Carbonate solution to all wells. The solution will turn yellow in the presence of p-nitrophenol.

-

Absorbance Measurement: Measure the absorbance of each well at 410 nm using a microplate reader.

Data Analysis

-

Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

-

Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:[10][11]

% Inhibition = [ (Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control ] * 100

-

Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data to calculate the precise IC50 value.[6][12]

Data Presentation

The quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibition of Trichoderma reesei Cellulase by this compound

| Inhibitor Concentration (µM) | Average Absorbance (410 nm) | Standard Deviation | Percent Inhibition (%) |

| 0 (Control) | 1.25 | 0.08 | 0.0 |

| 10 | 1.05 | 0.06 | 16.0 |

| 25 | 0.88 | 0.05 | 29.6 |

| 50 | 0.64 | 0.04 | 48.8 |

| 100 | 0.42 | 0.03 | 66.4 |

| 250 | 0.25 | 0.02 | 80.0 |

| 500 | 0.15 | 0.01 | 88.0 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the enzyme inhibition assay.

Caption: Workflow for the cellulase inhibition assay.

Principle of Chromogenic Assay

This diagram illustrates the principle of the chromogenic assay used to measure cellulase activity.

Caption: Principle of the chromogenic cellulase assay.

References

- 1. Flowchart Creation [developer.mantidproject.org]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nrel.colostate.edu [nrel.colostate.edu]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. calculator.academy [calculator.academy]

- 11. Percentage inhibition: Significance and symbolism [wisdomlib.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for D-(+)-Cellohexose Eicosaacetate

Introduction

D-(+)-Cellohexose Eicosaacetate is a fully acetylated derivative of cellohexose, an oligosaccharide composed of six β(1→4) linked D-glucose units. While the specific biological activities of this compound are not yet fully characterized, structurally related acetylated carbohydrates have demonstrated immunomodulatory and anti-inflammatory properties. These application notes provide detailed protocols for cell-based assays to investigate the potential effects of this compound on inflammatory signaling pathways and cytokine production.

Hypothesized Mechanism of Action

It is hypothesized that this compound may modulate inflammatory responses by interfering with key signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines. These assays are designed to test this hypothesis.

Diagram of Proposed Signaling Pathway

Caption: Proposed inhibitory mechanism of this compound on the TLR4-NF-κB signaling pathway.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on the selected cell line.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the old media and treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

-

After 24 hours, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Untreated Control | 1.25 ± 0.08 | 100% |

| Vehicle Control (DMSO) | 1.23 ± 0.07 | 98.4% |

| 0.1 | 1.24 ± 0.09 | 99.2% |

| 1 | 1.21 ± 0.06 | 96.8% |

| 10 | 1.18 ± 0.08 | 94.4% |

| 50 | 1.15 ± 0.07 | 92.0% |

| 100 | 0.85 ± 0.05 | 68.0% |

NF-κB Reporter Assay

Objective: To investigate the inhibitory effect of this compound on NF-κB activation.

Materials:

-

HEK-Blue™ TLR4 cells (or a similar cell line with a stable NF-κB reporter system)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

QUANTI-Blue™ Solution

-

96-well cell culture plates

Protocol:

-

Seed HEK-Blue™ TLR4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce NF-κB activation. Include appropriate controls (untreated, vehicle, LPS only).

-

After incubation, add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution.

-

Incubate at 37°C for 1-4 hours and measure the absorbance at 620-655 nm.

-

Determine the NF-κB inhibition by comparing the absorbance of treated wells to the LPS-only control.

Data Presentation:

| Treatment | Concentration (µM) | NF-κB Activity (OD 650 nm) | % Inhibition |

| Untreated | - | 0.12 ± 0.02 | - |

| LPS (100 ng/mL) | - | 1.55 ± 0.11 | 0% |